molecular formula C21H17F2N3O4 B2373139 1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105211-15-1

1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2373139
CAS No.: 1105211-15-1
M. Wt: 413.381
InChI Key: PRSZMQAYVDRWBG-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that features a pyridine ring substituted with fluorobenzyl and fluorophenoxy groups

Scientific Research Applications

1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorobenzyl and Fluorophenoxy Groups: These groups are introduced through nucleophilic substitution reactions.

    Acetylation and Hydrazide Formation: The final steps involve acetylation and the formation of the carbohydrazide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: A simpler compound with a single fluorine substitution on the benzene ring.

    2-Fluorobenzoic Acid: Another fluorinated benzoic acid with different substitution patterns.

    3-Fluorobenzoic Acid: Similar to the above but with the fluorine in the meta position.

Uniqueness

1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to its complex structure, which includes multiple functional groups and fluorine substitutions. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N'-[2-(4-fluorophenoxy)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O4/c22-15-5-3-14(4-6-15)12-26-11-1-2-18(21(26)29)20(28)25-24-19(27)13-30-17-9-7-16(23)8-10-17/h1-11H,12-13H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSZMQAYVDRWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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